

Application Note: Ethyl 2-Nitropropionate in Natural Product & Bioactive Synthesis[1]

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Compound of Interest

Compound Name: Ethyl 2-nitropropionate

CAS No.: 2531-80-8

Cat. No.: B1583671

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Abstract

Ethyl 2-nitropropionate is a bifunctional "linchpin" reagent that bridges the gap between simple nitroalkanes and complex

-amino acids.[1] Its unique chemical profile—featuring a highly acidic

-proton (

) and a nitro group capable of versatile redox manipulation—makes it indispensable for constructing quaternary carbon centers found in alkaloids, antibiotics, and peptide mimetics.[1]

This guide details the strategic application of **ethyl 2-nitropropionate** in the asymmetric synthesis of proline derivatives and quaternary

-methyl amino acids, supported by validated protocols and mechanistic insights.[1]

Chemical Profile & Strategic Utility

Ethyl 2-nitropropionate acts as a pronucleophile.[1] The electron-withdrawing nitro and ester groups synergistically stabilize the

-carbanion, allowing for mild deprotonation and subsequent reaction with a wide range of electrophiles.[1]

Key Reactivity Modes

- Michael Addition: Reaction with

-unsaturated ketones/esters to generate 1,4-dicarbonyl precursors.
- Alkylation: Construction of quaternary carbon centers (critical for preventing racemization in peptide drugs).[1]
- Nitro-Mannich (Aza-Henry): Coupling with imines to form

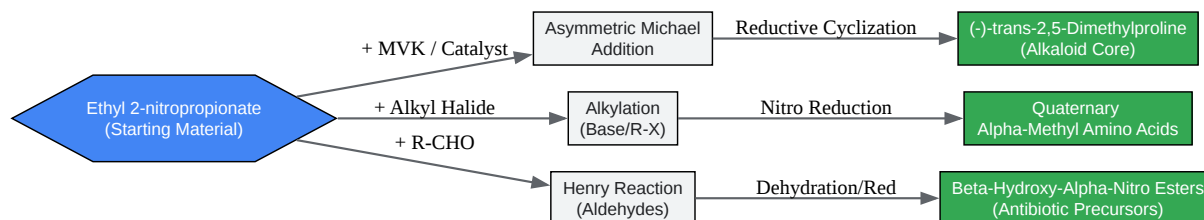
-nitroamines.[1]
- Reductive Cyclization: One-pot conversion of Michael adducts into heterocycles like pyrrolidines and isoxazoles.[1]

Structural Data Table

| Property | Value | Relevance to Protocol |
|---------------|---------------|---|
| Formula | | Precursor to and cyclic cores.[1] |
| MW | 147.13 g/mol | Calculation basis for stoichiometry.[1] |
| Boiling Point | 190–192 °C | High BP allows high-temperature reactions without solvent loss.[1] |
| Density | 1.13 g/mL | Essential for volumetric dispensing in automated synthesis.[1] |
| Solubility | Immiscible in | Requires organic co-solvents (THF, DCM) or phase transfer catalysis.[1] |

Application Workflow: The Nitro-Ester Hub

The following diagram illustrates how **ethyl 2-nitropropionate** serves as a divergent starting material for three distinct classes of bioactive molecules.



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Figure 1: Divergent synthesis pathways from **Ethyl 2-nitropropionate**. The reagent enables access to pyrrolidines, quaternary amino acids, and complex acyclic chains.[1]

Detailed Protocol: Asymmetric Synthesis of (-)-trans-2,5-Dimethylproline Ethyl Ester[2]

This protocol describes the synthesis of a chiral pyrrolidine core, a motif found in numerous alkaloids (e.g., solenopsin).[1] The key step is an organocatalytic Michael addition followed by reductive cyclization.[1]

Phase 1: Enantioselective Michael Addition

Objective: Create the carbon backbone with set stereochemistry.[1]

- Reagents:
 - **Ethyl 2-nitropropionate** (1.0 equiv)
 - Methyl Vinyl Ketone (MVK) (1.2 equiv)[1]
 - Catalyst: Modified Dihydroquinine (DHQ) derivative (e.g., (DHQ)2-PHAL) (5 mol%)

- Solvent: Toluene (anhydrous)[1]

Step-by-Step:

- Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.
- Dissolution: Add the DHQ catalyst (5 mol%) and toluene (0.5 M concentration relative to substrate).[1] Cool the system to -20°C to enhance enantioselectivity.
- Addition: Add **Ethyl 2-nitropropionate** (1.0 equiv) followed by the dropwise addition of MVK (1.2 equiv) over 30 minutes.
 - Mechanistic Note: The catalyst creates a chiral pocket, directing the attack of the nitro-stabilized carbanion onto the Si-face of the MVK.[1]
- Monitoring: Stir at -20°C for 24–48 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting nitro ester spot () should disappear, replaced by a more polar adduct.[1]
- Workup: Quench with saturated . Extract with (3x).[1][2] Dry over and concentrate in vacuo.
- Purification: Flash chromatography on silica gel to isolate the Michael adduct (Ethyl 2-methyl-2-nitro-5-oxohexanoate).[1]

Phase 2: Reductive Cyclization

Objective: Convert the nitro-ketone intermediate into the cyclic amine (proline derivative).[1]

- Reagents:
 - Michael Adduct (from Phase 1)[1]
 - gas (balloon or Parr shaker at 50 psi)

- Catalyst: 10% Pd/C (10 wt% loading)
- Solvent: Ethanol[1][2]

Step-by-Step:

- Hydrogenation: Dissolve the Michael adduct in Ethanol. Add 10% Pd/C carefully (under Argon flow to prevent ignition).
- Reaction: Evacuate and backfill with

three times. Stir vigorously at room temperature for 12 hours.
 - Self-Validating Check: The reaction is complete when uptake ceases and the ketone carbonyl peak in IR () disappears, replaced by the amine signature.[1]
- Cyclization Mechanism: The nitro group is reduced to a primary amine (), which spontaneously attacks the pendant ketone to form an imine (Schiff base).[1] Under hydrogenation conditions, this imine is further reduced to the amine, yielding the pyrrolidine ring.[1]
- Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1]
- Result: The crude oil is (-)-trans-2,5-dimethylproline ethyl ester.[1]

Application Case Study: Synthesis of Quaternary - Methyl Amino Acids

-Methyl amino acids (e.g.,

-methylalanine) are critical in drug design because they impose conformational constraints on peptides and increase resistance to enzymatic degradation.[1]

Protocol: Alkylation and Denitration[1]

- Deprotonation: Treat **Ethyl 2-nitropropionate** with Sodium Ethoxide (NaOEt) in Ethanol at 0°C. The solution will turn yellow, indicating nitronate formation.[1]

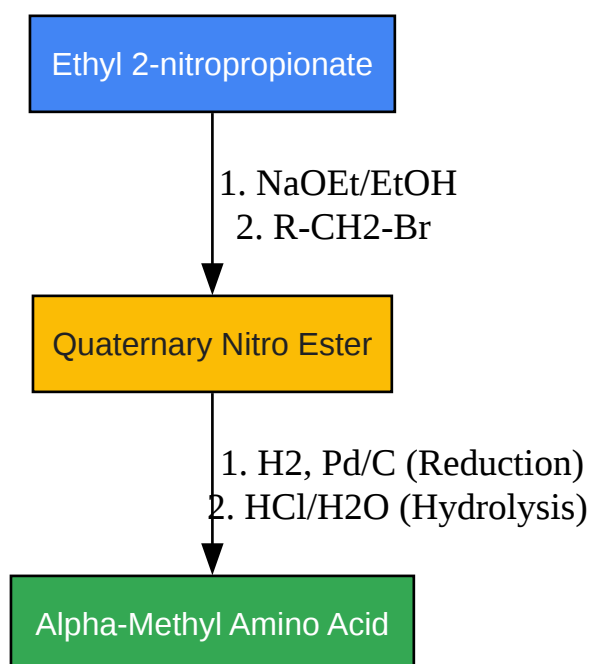
- Alkylation: Add the desired alkyl halide (e.g., Benzyl Bromide for Phenylalanine analogs).[1]
Reflux for 4 hours.
 - Note: The quaternary center is formed here.[1] The nitro group prevents over-alkylation.[1]
- Reduction:
 - Method A (Hydrogenation): Use Raney Nickel or

with

to convert

.[1]
 - Method B (Zinc Reduction): For sensitive substrates, use Zn dust in acetic acid/HCl.[1]
- Hydrolysis (Optional): Acidic hydrolysis (6N HCl, reflux) converts the ethyl ester to the free acid, yielding the final Quaternary Amino Acid.[1]

Pathway Visualization



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Figure 2: Synthesis of Quaternary Amino Acids via alkylation of **Ethyl 2-nitropropionate**.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |
|-------------------------------|---|--|
| Low Yield in Michael Addition | Moisture in solvent or old catalyst. | Use freshly distilled Toluene and store catalyst in a desiccator.[1] |
| Incomplete Reduction | Poisoned Pd catalyst (S or N impurities).[1] | Filter reaction, wash with acid, and restart with fresh catalyst and higher pressure (50 psi). |
| O-Alkylation vs C-Alkylation | Solvent polarity issues. | Use aprotic polar solvents (DMF, DMSO) to favor C-alkylation (nitronate carbon attack). |
| Safety Warning | Nitro compounds are potentially explosive.[1] | Never distill nitro residues to dryness.[1] Keep reaction temperatures below 100°C unless strictly controlled. |

References

- General Reactivity & Properties
 - **Ethyl 2-nitropropionate** Product Profile. Sigma-Aldrich.[1] Available at:
 - **Ethyl 2-nitropropionate** Chemical Properties. ChemicalBook. Available at: [1]
- Specific Applications in Synthesis
 - Proline Synthesis: The synthesis of (-)-trans-2,5-dimethylproline ethyl ester via Michael addition is a documented application of this reagent, often utilizing chiral organocatalysts or chiral auxiliaries.[1]

- Spin Trap Synthesis: This reagent is the direct precursor for 5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide (EMPO), a carboxylated analog of the spin trap DMPO, used in biological EPR studies.[1]
- Methodological Grounding
 - Trost, B. M., & Müller, C. (1998).[1] "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations." Chemical Reviews. (Provides foundational logic for asymmetric alkylation of nitro esters).
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